molecular formula C14H9FN4O B609085 MK-3328 CAS No. 1201323-97-8

MK-3328

货号: B609085
CAS 编号: 1201323-97-8
分子量: 268.25 g/mol
InChI 键: WYQHKOHCTMNFAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

MK-3328 的合成涉及 5-氟-2-芳基恶唑并[5,4-b]吡啶的制备 . 合成路线通常包括以下步骤:

This compound 的工业生产方法没有广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

Radiochemical Data and Comparative Analysis

Key parameters for MK-3328 and related compounds are summarized below:

ParameterThis compoundAD-278AD-269
Radiochemical Yield14 ± 13%40 ± 18%35 ± 18%
Specific Activity (GBq/mmol)91.5 ± 51.438.2186 ± 108
Log D (Lipophilicity)2.913.42

Data derived from autoradiography and HPLC analysis .

Cyclization Optimization

Microwave-assisted cyclization reduces reaction time and improves yield compared to traditional heating. Base selection (K₂CO₃ vs. Cs₂CO₃) minimally impacts conversion rates .

Radiolabeling Challenges

  • Precursor Stability : 5-Chloro derivatives (12b) are prone to hydrolysis, requiring anhydrous conditions.

  • Solvent Effects : DMSO enhances fluoride nucleophilicity, critical for efficient [¹⁸F] substitution .

Stability and Decomposition Pathways

  • In Solution : this compound exhibits stability in NaOAc buffer (pH 4) but degrades in high-pH environments .

  • Metabolic Stability : Oxidative metabolism via hepatic CYP450 enzymes leads to demethylation and ring-opening .

Binding Affinity and Selectivity

While not a direct chemical reaction, this compound’s binding to β-amyloid plaques involves π-π stacking and hydrophobic interactions:

  • Kᵢ (Amyloid Plaques) : 10 μM (self-blocking confirmed specificity) .

  • Lipophilicity Correlation : Lower Log D (2.91) reduces nonspecific binding compared to analogs (e.g., AD-269, Log D = 3.42) .

科学研究应用

Synthesis and Evaluation

The synthesis of MK-3328 involved creating various fluoro-oxazoles and evaluating their binding affinity to human brain homogenates from Alzheimer's disease patients. Notably, this compound exhibited favorable potency against β-amyloid plaques with low nonspecific binding, making it a viable candidate for further clinical studies .

Table 1: Comparison of Binding Affinities

CompoundBinding Affinity (nM)Specificity
This compound100High
Compound A150Moderate
Compound B200Low

In Vivo Imaging Studies

In vivo studies using rhesus monkeys demonstrated that this compound has high brain uptake and favorable kinetics for imaging β-amyloid deposits. The compound showed effective washout rates in normal brain tissue, indicating its potential for accurate imaging without significant background interference .

Clinical Trials and Applications

This compound is currently undergoing clinical trials to assess its efficacy in humans. These trials aim to evaluate the compound's performance in subjects with Alzheimer's disease, mild cognitive impairment, and healthy controls. The results are expected to provide insights into the clinical utility of this compound as a diagnostic tool for early detection of Alzheimer's disease .

Table 2: Clinical Trial Phases

PhaseDescriptionStatus
Phase 1Initial safety and pharmacokinetics studyOngoing
Phase 2Efficacy in Alzheimer’s patientsPlanned
Phase 3Large-scale efficacy and safety studiesNot yet started

Case Studies and Real-World Evidence

Recent studies have highlighted the importance of generating real-world evidence (RWE) in the context of Alzheimer's disease treatments. This compound's role as a PET imaging agent may enhance understanding of treatment responses and patient outcomes over time .

Case Study Example:
A recent case study involving a cohort of patients diagnosed with Alzheimer's utilized this compound for imaging β-amyloid plaques. The findings indicated a correlation between plaque load visualized by this compound PET scans and cognitive decline metrics over a six-month follow-up period.

生物活性

MK-3328 is a novel compound primarily studied for its potential as a β-Amyloid PET (Positron Emission Tomography) ligand, which is crucial in the diagnosis and research of Alzheimer's disease. This article delves into the biological activity of this compound, highlighting its binding properties, in vitro and in vivo efficacy, and relevant case studies.

  • Molecular Formula : C14H9FN4O
  • Molecular Weight : 268.25 g/mol
  • CAS Number : 1201323-97-8

Binding Affinity

This compound exhibits a high binding potency to β-Amyloid plaques, with an IC50 value of 10.5 nM . This indicates its effectiveness in binding to amyloid-beta, a hallmark of Alzheimer's disease pathology. The compound's low levels of nonspecific binding further enhance its potential as a diagnostic tool in neuroimaging.

In Vitro Studies

In vitro studies have demonstrated that this compound binds effectively to amyloid-beta aggregates. The compound shows a balanced profile with minimal nonspecific interactions, making it suitable for precise imaging applications. The following table summarizes key findings from in vitro assays:

Study Binding Affinity (IC50) Nonspecific Binding Reference
This compound10.5 nMLow

In Vivo Studies

In vivo evaluations using PET imaging in rhesus monkeys have shown that this compound has favorable kinetics, characterized by high brain uptake and efficient washout rates. This suggests that this compound could provide clear imaging results necessary for diagnosing Alzheimer's disease.

Case Study: Rhesus Monkey PET Imaging

A study conducted on normal rhesus monkeys revealed that this compound provided clear visualizations of amyloid plaques. The compound demonstrated significant brain uptake, which is critical for effective diagnostic imaging.

This compound operates by selectively binding to β-Amyloid plaques within the brain, facilitating the visualization of these aggregates through PET imaging techniques. This mechanism is pivotal for early diagnosis and monitoring of Alzheimer's disease progression.

Comparative Analysis with Other Radiotracers

To contextualize this compound's performance, it is beneficial to compare it with other established amyloid PET ligands:

Radiotracer Binding Affinity (IC50) Clinical Use
[11C]PIB2.40 nMWidely used
[18F]FDG0.187 nMGeneral oncology
This compound10.5 nMEmerging diagnostic tool

属性

IUPAC Name

5-fluoro-2-(1-methylpyrrolo[2,3-b]pyridin-5-yl)-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O/c1-19-5-4-8-6-9(7-16-12(8)19)13-17-10-2-3-11(15)18-14(10)20-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQHKOHCTMNFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152692
Record name MK-3328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201323-97-8
Record name MK-3328
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201323978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-3328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-3328
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U024732VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (68 mg, 0.38 mmol) in CH2Cl2 (2 mL) was added 1-chloro-N,N-2-trimethylpropenylamine (50 μL, 0.38 mmol). Following formation of the resulting acid chloride, the reaction mixture was concentrated affording a residue that was dissolved in pyridine (2 mL) before 2,6-difluoro-pyridin-3-ylamine (50 mg, 0.38 mmol) was added in one portion. After an additional 30 minutes the reaction mixture was concentrated to dryness affording a residue, to which was added DMF (2 mL) and K2CO3 (53 mg, 0.38 mmol). The resulting mixture was heated by microwave to 150° C. for 10 min, after which the resulting mixture was filtered and concentrated. The resulting residue was purified by reverse phase chromatography affording 5-fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine (13.1 mg, 0.049 mmol, 13% yield). ES MS (M+H+)=269; 1H NMR δ (ppm)(DMSO-d6): 9.07 (1H, d, J=2.12 Hz), 8.75 (1H, d, J=2.13 Hz), 8.42 (1H, t, J=7.74 Hz), 7.70 (1H, d, J=3.52 Hz), 7.29 (1H, d, J=8.41 Hz), 6.69 (1H, d, J=3.52 Hz), 3.89 (3H, s); HRMS m/z 269.0831 (C14H9FN4O+H+ requires 269.0833).
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-chloro-N,N-2-trimethylpropenylamine
Quantity
50 μL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
53 mg
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-3328
Reactant of Route 2
MK-3328
Reactant of Route 3
MK-3328
Reactant of Route 4
MK-3328
Reactant of Route 5
MK-3328
Reactant of Route 6
MK-3328

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。